BML-286
Overview
Description
BML-286 is a cell-permeable amidobenzanilide compound that disrupts the interaction between frizzled and dishevelled proteins by targeting the PDZ domain of dishevelled. This compound is primarily used as a small molecule inhibitor in protease inhibitor applications .
Mechanism of Action
Target of Action
The primary targets of BML-286 are the ATPase components of the BAF complex, SMARCA4 and SMARCA2 . These are key components of the BRG/Brahma-associated factors (BAF) family of chromatin remodeling complexes . The BAF complex regulates the chromatin landscape of the genome, controlling the accessibility of gene-control elements and allowing for the binding of transcription factors .
Mode of Action
This compound disrupts Wnt signaling by binding to the PDZ domain of dishevelled . This interaction blocks Wnt3a-induced transcription activity and suppresses the Wnt pathway-dependent growth of prostate cancer PC-3 cells .
Biochemical Pathways
The compound primarily affects the Wnt signaling pathway . By inhibiting the ATPase components of the BAF complex, this compound alters the chromatin landscape, leading to lineage-specific changes in chromatin accessibility . This results in the disruption of Wnt signaling, which plays a crucial role in cell growth and differentiation .
Result of Action
The action of this compound leads to the suppression of the Wnt pathway-dependent growth of certain cancer cells . For instance, it has been shown to suppress the growth of prostate cancer PC-3 cells . Moreover, this compound has demonstrated efficacy in multiple cell line and primary human tumor-derived xenograft models .
Biochemical Analysis
Biochemical Properties
BML-286 interacts with the PDZ domain of dishevelled, a protein involved in the Wnt signaling pathway . This interaction disrupts Wnt signaling, which plays a crucial role in cell growth and differentiation . This compound has also been found to interact with and modulate the activity of certain receptors, such as the serotonin and dopamine receptors, as well as certain ion channels, such as the potassium and calcium channels .
Cellular Effects
This compound has been shown to block Wnt3a-induced transcription activity and suppress the Wnt pathway-dependent growth of prostate cancer PC-3 cells in vitro . It also promotes neuronal differentiation by modulating Wnt/Ca2+ and Wnt/PCP signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the PDZ domain of dishevelled, which disrupts Wnt signaling . This disruption blocks Wnt3a-induced transcription activity and suppresses the growth of certain cancer cells .
Metabolic Pathways
Given its role in disrupting Wnt signaling, it may interact with enzymes or cofactors involved in this pathway .
Preparation Methods
The synthesis of BML-286 involves the amidation of 3-aminobenzoic acid with 2-phenylacetyl chloride, followed by the coupling of the resulting intermediate with 3-aminobenzoic acid . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
BML-286 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BML-286 has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to BML-286 include other Wnt pathway inhibitors such as:
Wnt Pathway Inhibitor IV: Another amidobenzanilide compound with similar inhibitory properties.
CCT036477: A Wnt pathway inhibitor with a different chemical structure but similar biological activity.
FzM1: An inhibitor targeting the frizzled receptor in the Wnt signaling pathway.
The uniqueness of this compound lies in its specific targeting of the PDZ domain of dishevelled, making it a valuable tool in studying and modulating the Wnt signaling pathway .
Properties
IUPAC Name |
2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-20(13-15-7-2-1-3-8-15)23-17-10-6-9-16(14-17)21(26)24-19-12-5-4-11-18(19)22(27)28/h1-12,14H,13H2,(H,23,25)(H,24,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGIRQUECFHUEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411073 | |
Record name | 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294891-81-9 | |
Record name | 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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